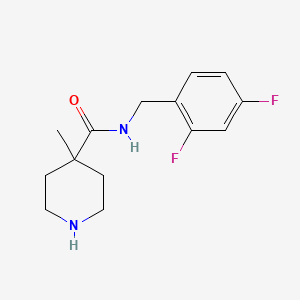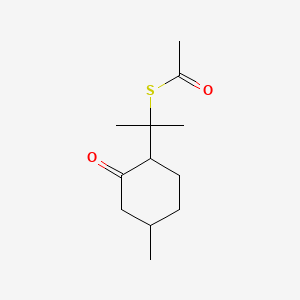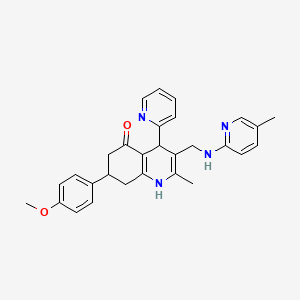
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic rings or the heterocyclic core.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.
Mécanisme D'action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline and tetrahydroquinoline derivatives, such as:
- 2-Methylquinoline
- 4-Methoxyquinoline
- 5-Methyl-2-pyridinamine
Uniqueness
What sets 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its unique combination of functional groups and structural elements
Propriétés
Numéro CAS |
476483-13-3 |
|---|---|
Formule moléculaire |
C29H30N4O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-2-methyl-3-[[(5-methylpyridin-2-yl)amino]methyl]-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C29H30N4O2/c1-18-7-12-27(31-16-18)32-17-23-19(2)33-25-14-21(20-8-10-22(35-3)11-9-20)15-26(34)29(25)28(23)24-6-4-5-13-30-24/h4-13,16,21,28,33H,14-15,17H2,1-3H3,(H,31,32) |
Clé InChI |
OQIXNGMPGJYSDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NCC2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)
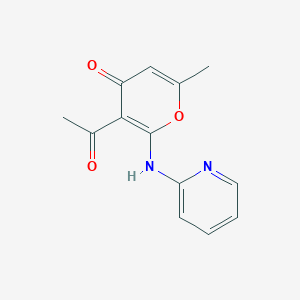
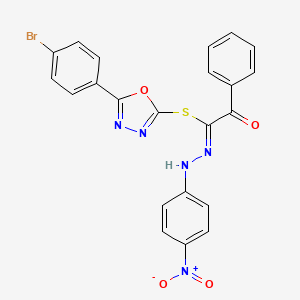
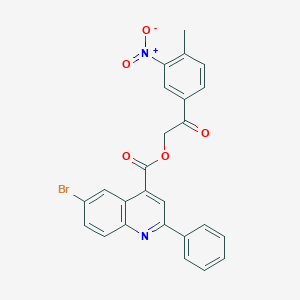

![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)

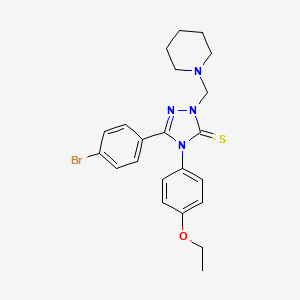

![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)
![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
